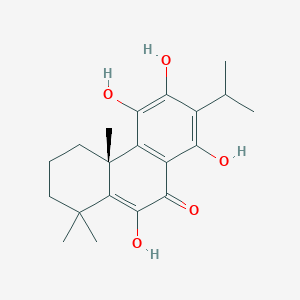
Coleon U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coleon U is a natural product found in Plectranthus edulis, Plectranthus sanguineus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity Studies
Coleon U has been evaluated for its cytotoxic effects on various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) models. Studies have demonstrated that this compound exhibits a significant inhibitory effect on cell viability and proliferation in both sensitive and MDR cancer cell lines:
- IC50 Values : Research indicates that this compound has lower IC50 values in cancer cell lines compared to normal cells, suggesting higher selectivity for cancerous tissues. For instance, the IC50 for NSCLC cells was significantly lower than that for normal human embryonal bronchial epithelial cells (MRC-5) .
Case Studies
Several studies have documented the effects of this compound on specific cancer types:
- Non-Small-Cell Lung Carcinoma (NSCLC) : In studies involving NSCLC cell lines, treatment with this compound resulted in significant reductions in cell proliferation and viability. The compound was tested at various concentrations (2, 5, 10, 20, and 50 µM), with notable effects observed at concentrations as low as 7.5 µM .
- Colorectal Cancer : Additional investigations have explored the efficacy of this compound against colorectal cancer cell lines, demonstrating moderate cytotoxicity with selectivity towards MDR phenotypes .
Data Summary
| Cell Line | IC50 (µM) | Effect on P-glycoprotein | Mechanism |
|---|---|---|---|
| NCI-H460 (sensitive) | <10 | Decreased activity | Induces apoptosis via mitochondrial depolarization |
| NCI-H460/R (resistant) | <15 | Decreased expression | Modulates drug efflux mechanisms |
| MRC-5 (normal) | >30 | Not applicable | Selective sparing of normal cells |
Pharmacokinetic Properties
Using tools like SwissADME, researchers have assessed the pharmacokinetic properties of this compound, indicating favorable absorption and distribution characteristics that support its potential use as a therapeutic agent .
Eigenschaften
CAS-Nummer |
65714-69-4 |
|---|---|
Molekularformel |
C20H26O5 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(4aR)-5,6,8,10-tetrahydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21-22,24-25H,6-8H2,1-5H3/t20-/m1/s1 |
InChI-Schlüssel |
XPYRMWZAUHBOPE-HXUWFJFHSA-N |
SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Key on ui other cas no. |
65714-69-4 |
Synonyme |
coleon U |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















